molecular formula C43H59N11O8 B1604934 Enkephalin-leu, arg(6)-phenh2(7)- CAS No. 80690-78-4

Enkephalin-leu, arg(6)-phenh2(7)-

Cat. No. B1604934
CAS RN: 80690-78-4
M. Wt: 858 g/mol
InChI Key: DFVDAPIKHGDEEX-ZZTWKDBPSA-N
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Description

Leu-enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu . It occurs naturally in the brains of various animals, including humans. This peptide is one of the two forms of enkephalin, the other being met-enkephalin. The tyrosine residue at position 1 is thought to be analogous to the 3-hydroxyl group on morphine .


Synthesis Analysis

Leu-enkephalin is synthesized from its precursor protein, which is encoded by the relevant gene. The mRNA coding for both Met-enkephalin and Leu-enkephalin is approximately 1,350 nucleotides long. Interestingly, two populations of mRNA may exist—one containing only Met-enkephalin and the other containing both Met-enkephalin and Leu-enkephalin .


Molecular Structure Analysis

The molecular formula of Leu-enkephalin is C₂₈H₃₇N₅O₇ , with a molar mass of approximately 555.62 g/mol . Its primary structure consists of the five amino acids mentioned earlier. The peptide adopts a specific conformation that allows it to interact with opioid receptors in the brain .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H59N11O8/c1-26(2)20-34(41(61)52-32(14-9-19-48-43(46)47)40(60)53-33(38(45)58)22-27-10-5-3-6-11-27)54-42(62)35(23-28-12-7-4-8-13-28)51-37(57)25-49-36(56)24-50-39(59)31(44)21-29-15-17-30(55)18-16-29/h3-8,10-13,15-18,26,31-35,55H,9,14,19-25,44H2,1-2H3,(H2,45,58)(H,49,56)(H,50,59)(H,51,57)(H,52,61)(H,53,60)(H,54,62)(H4,46,47,48)/t31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVDAPIKHGDEEX-ZZTWKDBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H59N11O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230508
Record name Enkephalin-leu, arg(6)-phenh2(7)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enkephalin-leu, arg(6)-phenh2(7)-

CAS RN

80690-78-4
Record name Enkephalin-leu, arg(6)-phenh2(7)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080690784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin-leu, arg(6)-phenh2(7)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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